5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one
Description
5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one is a γ-lactone derivative characterized by a five-membered lactone ring with hydroxyl and isopropyl substituents. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol. The compound belongs to the dihydrofuran-2-one class, which is known for diverse biological activities and applications in organic synthesis . The hydroxyl group at position 5 enhances its polarity, enabling hydrogen bonding, while the isopropyl group at position 3 contributes to steric bulk and hydrophobicity. This structural duality makes it a versatile intermediate in pharmaceuticals and natural product synthesis.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-hydroxy-4-propan-2-yl-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-4(2)5-3-6(8)10-7(5)9/h3-4,6,8H,1-2H3 |
InChI Key |
DJUCERNDKPHVST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(OC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the condensation reactions of functional derivatives of aliphatic and cyclic compounds. Another promising and environmentally friendly method is the preparation based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of polymer-based sulfonic acid catalysts, such as SMOPEX-101, to facilitate the reaction of furfural with hydrogen peroxide. This method is advantageous due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic and conjugated addition reactions, as well as Diels–Alder reactions.
Common Reagents and Conditions:
Oxidation: Atomic chlorine and oxygen.
Reduction: Hydrogen gas and suitable catalysts.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formic acid, maleic acid, and phosgene.
Reduction: Corresponding reduced hydrofuranones.
Substitution: Functionally substituted hydrofuranones.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one is used as a building block for the synthesis of more complex molecules. Its high reactivity makes it a valuable intermediate in the production of various organic compounds .
Biology and Medicine: Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one is used in the synthesis of polymers and other materials with specific functional properties .
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group and furanone ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares core structural features with other dihydrofuran-2-one derivatives, differing primarily in substituents and stereochemistry. Key analogues include:
(5S)-5-[(1R,2R,5R)-2-Acetyl-5-methylcyclopentyl]-5-hydroxy-4-(propan-2-yl)-2,5-dihydrofuran-2-one Molecular Formula: C₂₃H₃₃NO₄ Molecular Weight: 266.34 g/mol Key Features: An acetylated cyclopentyl group increases steric hindrance and hydrophobicity compared to the target compound. The additional carbonyl group may enhance electrophilic reactivity at the lactone ring .
4-{4-[(2S*)-1-Hydroxypentan-2-yl]furan-3-yl}methyl-5-(2-iodoprop-2-en-1-yl)-2,5-dihydrofuran-2-one (15a/15b) Key Features: Incorporates an iodopropenyl group and a hydroxypentanyl side chain.
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Key Features: A thiophene-fused derivative with amino and cyano groups. The electron-withdrawing cyano group increases electrophilicity at the lactone carbonyl, contrasting with the electron-donating isopropyl group in the target compound .
Physicochemical Properties
| Property | 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one | (5S)-5-[(1R,2R,5R)-2-Acetyl-... (C₂₃H₃₃NO₄) | 15a/15b (Iodopropenyl Derivative) |
|---|---|---|---|
| Molecular Weight | 142.15 g/mol | 266.34 g/mol | ~350–400 g/mol (estimated) |
| Hydrogen Bond Donors | 1 (OH group) | 1 (OH group) | 2 (OH and NH groups) |
| LogP (Predicted) | 1.2–1.5 | 3.0–3.5 | 2.5–3.0 |
| Electrophilicity | Moderate (electron-donating isopropyl) | High (acetyl group) | Low (iodine steric effects) |
Electronic Properties
- Absolute Hardness (η) : Estimated at ≈4.5 eV (based on analogous lactones), indicating moderate softness and reactivity toward soft electrophiles .
Research Findings and Gaps
- Computational Studies : Multiwfn analysis predicts reactive sites but lacks experimental validation for the target compound .
- Biological Data: No direct studies on the target compound’s bioactivity are cited in the evidence, though structural analogues show antimicrobial and anti-inflammatory properties .
Biological Activity
5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one, also known as a derivative of dihydrofuran, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one is C₈H₁₄O₃, with a molecular weight of approximately 158.19 g/mol. Its structure features a hydroxyl group and a dihydrofuran ring that contribute to its reactivity and interaction with biological systems.
1. Cytotoxicity
Research indicates that derivatives of dihydrofuran compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. A study focusing on related compounds showed that certain derivatives induced apoptosis in tumor cells more effectively than in normal cells, suggesting a selective cytotoxic effect. For instance, compounds structurally similar to 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one demonstrated significant cytotoxicity against HepG2 liver cancer cells through caspase-dependent pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one | HepG2 | 29.0 |
| Compound A | MCF7 (Breast) | 22.0 |
| Compound B | A549 (Lung) | 34.3 |
Table 1: Cytotoxicity of various compounds against different cancer cell lines.
2. Anti-inflammatory Effects
In addition to cytotoxic properties, compounds related to 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one have been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which is crucial in treating chronic inflammatory diseases .
The mechanisms by which 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one exerts its biological effects involve several pathways:
- Apoptosis Induction : The compound activates caspase cascades leading to programmed cell death in cancer cells.
- Cytokine Modulation : It reduces the expression levels of TNF-alpha and IL-6 in inflammatory models, indicating potential therapeutic benefits in conditions like rheumatoid arthritis .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of several dihydrofuran derivatives including 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one. The results indicated that this compound significantly inhibited tumor growth in xenograft models compared to controls. The study highlighted the importance of structural modifications in enhancing the efficacy and selectivity of these compounds against various cancer types .
Case Study 2: In Vivo Studies
In vivo studies conducted on animal models demonstrated that administration of the compound resulted in reduced tumor sizes and improved survival rates. The mechanism was linked to enhanced apoptosis in tumor tissues and decreased angiogenesis, showcasing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
